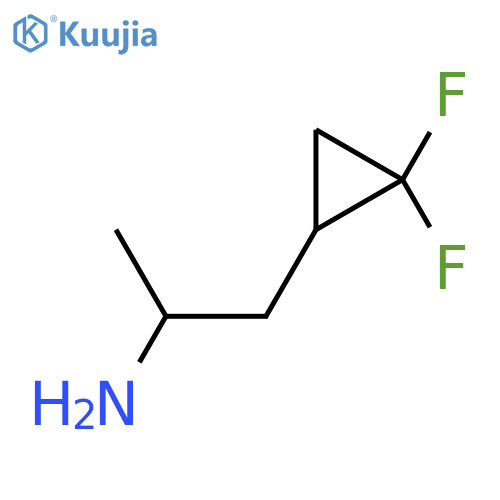

Cas no 2104368-15-0 (1-(2,2-Difluorocyclopropyl)propan-2-amine)

1-(2,2-Difluorocyclopropyl)propan-2-amine 化学的及び物理的性質

名前と識別子

-

- EN300-3151026

- 2104368-15-0

- 1-(2,2-Difluorocyclopropyl)propan-2-amine

-

- インチ: 1S/C6H11F2N/c1-4(9)2-5-3-6(5,7)8/h4-5H,2-3,9H2,1H3

- InChIKey: WKDBCVHISHOIFB-UHFFFAOYSA-N

- ほほえんだ: FC1(CC1CC(C)N)F

計算された属性

- せいみつぶんしりょう: 135.08595568g/mol

- どういたいしつりょう: 135.08595568g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 26Ų

1-(2,2-Difluorocyclopropyl)propan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3151026-0.25g |

1-(2,2-difluorocyclopropyl)propan-2-amine |

2104368-15-0 | 95.0% | 0.25g |

$906.0 | 2025-03-19 | |

| Enamine | EN300-3151026-0.1g |

1-(2,2-difluorocyclopropyl)propan-2-amine |

2104368-15-0 | 95.0% | 0.1g |

$867.0 | 2025-03-19 | |

| Enamine | EN300-3151026-10.0g |

1-(2,2-difluorocyclopropyl)propan-2-amine |

2104368-15-0 | 95.0% | 10.0g |

$4236.0 | 2025-03-19 | |

| Enamine | EN300-3151026-5g |

1-(2,2-difluorocyclopropyl)propan-2-amine |

2104368-15-0 | 5g |

$2858.0 | 2023-09-05 | ||

| Enamine | EN300-3151026-10g |

1-(2,2-difluorocyclopropyl)propan-2-amine |

2104368-15-0 | 10g |

$4236.0 | 2023-09-05 | ||

| Enamine | EN300-3151026-5.0g |

1-(2,2-difluorocyclopropyl)propan-2-amine |

2104368-15-0 | 95.0% | 5.0g |

$2858.0 | 2025-03-19 | |

| Enamine | EN300-3151026-0.05g |

1-(2,2-difluorocyclopropyl)propan-2-amine |

2104368-15-0 | 95.0% | 0.05g |

$827.0 | 2025-03-19 | |

| Enamine | EN300-3151026-0.5g |

1-(2,2-difluorocyclopropyl)propan-2-amine |

2104368-15-0 | 95.0% | 0.5g |

$946.0 | 2025-03-19 | |

| Enamine | EN300-3151026-1.0g |

1-(2,2-difluorocyclopropyl)propan-2-amine |

2104368-15-0 | 95.0% | 1.0g |

$986.0 | 2025-03-19 | |

| Enamine | EN300-3151026-2.5g |

1-(2,2-difluorocyclopropyl)propan-2-amine |

2104368-15-0 | 95.0% | 2.5g |

$1931.0 | 2025-03-19 |

1-(2,2-Difluorocyclopropyl)propan-2-amine 関連文献

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

1-(2,2-Difluorocyclopropyl)propan-2-amineに関する追加情報

1-(2,2-Difluorocyclopropyl)propan-2-amine: A Comprehensive Overview

The compound 1-(2,2-Difluorocyclopropyl)propan-2-amine (CAS No. 2104368-15-0) is a unique organic compound with significant applications in various fields. This compound is characterized by its cyclopropyl group substituted with two fluorine atoms and a propan-2-amine moiety. The combination of these structural elements imparts distinctive chemical and physical properties to the molecule, making it a subject of interest in both academic and industrial research.

Recent studies have highlighted the potential of 1-(2,2-Difluorocyclopropyl)propan-2-amine in drug discovery and development. Its cyclopropyl ring is known for its high strain energy, which can lead to unique reactivity and selectivity in biochemical interactions. This property has been leveraged in designing novel therapeutic agents targeting specific protein-protein interactions (PPIs), a challenging area in drug development. Researchers have demonstrated that this compound can modulate PPIs involved in diseases such as cancer and neurodegenerative disorders, showcasing its potential as a lead compound for future therapeutics.

The synthesis of 1-(2,2-Difluorocyclopropyl)propan-2-amine involves a multi-step process that combines fluorination and cyclopropanation techniques. Recent advancements in catalytic fluorination methods have improved the efficiency and scalability of this synthesis. For instance, the use of palladium-catalyzed coupling reactions has enabled the precise incorporation of fluorine atoms into the cyclopropyl ring, ensuring high purity and yield of the final product. These developments have made the compound more accessible for large-scale applications in pharmaceuticals and materials science.

In terms of chemical properties, 1-(2,2-Difluorocyclopropyl)propan-2-amine exhibits remarkable stability under physiological conditions due to the electron-withdrawing effects of the fluorine atoms. This stability enhances its bioavailability and reduces off-target effects, making it an attractive candidate for drug delivery systems. Additionally, its amino group allows for further functionalization, enabling the creation of derivatives with enhanced pharmacokinetic profiles.

From an environmental perspective, the degradation pathways of 1-(2,2-Difluorocyclopropyl)propan-2-amine have been studied extensively. Research indicates that the compound undergoes rapid hydrolysis under alkaline conditions, minimizing its persistence in aquatic environments. This characteristic aligns with current sustainability goals and regulatory requirements for eco-friendly chemical compounds.

In conclusion, 1-(2,2-Difluorocyclopropyl)propan-2-amine (CAS No. 2104368-15-0) stands out as a versatile compound with promising applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in modern chemical research. As ongoing studies continue to uncover its full potential, this compound is expected to contribute significantly to the development of innovative solutions in medicine and beyond.

2104368-15-0 (1-(2,2-Difluorocyclopropyl)propan-2-amine) 関連製品

- 2229001-71-0(3-amino-2-methyl-2-(2,4,6-trifluorophenyl)propan-1-ol)

- 2055840-68-9(Methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate)

- 433920-90-2(2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde)

- 145434-22-6(Dimethyl (2,4,6-triisopropylphenyl)boronate)

- 2031268-75-2((3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride)

- 5992-61-0(Methyl 2,3-dimethyl-5-methoxybenzoate)

- 13745-59-0(3-bromo-1,4-dimethyl-pyrazole)

- 439107-91-2(4,5-Dichloro-6-oxo-1(6H)-pyridazinylmethyl 4-(trifluoromethyl)benzenecarboxylate)

- 2679801-93-3((2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole)

- 1806016-95-4(Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate)